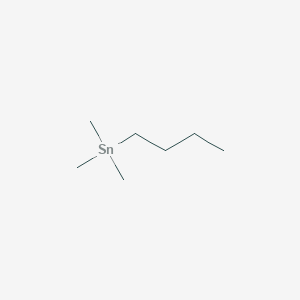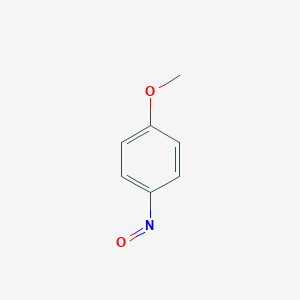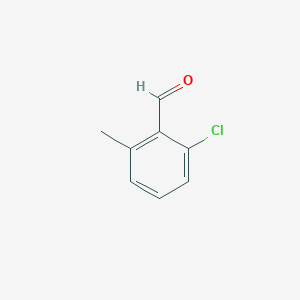
2-Chloro-6-methylbenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-6-methylbenzaldehyde can be approached through several methods, including nucleophilic aromatic substitution and carbonylation. One method involves the conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine, followed by treatment with methylmagnesium chloride in THF to give 2-chloro-6-methylbenzaldehyde after hydrolysis. This route offers an 85% overall yield, showcasing an efficient synthetic pathway for producing this compound (Daniewski, Liu, Püntener, & Scalone, 2002).
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzaldehyde and related compounds has been extensively studied through X-ray crystallography and nuclear magnetic resonance (NMR) techniques. These studies provide detailed insights into the conformational isomerism and the electronic environment of the aldehyde group, which are crucial for understanding the reactivity and interaction of this compound with various reagents (Takeda, Tokitoh, & Okazaki, 1997).
Chemical Reactions and Properties
2-Chloro-6-methylbenzaldehyde participates in a range of chemical reactions, including but not limited to, nucleophilic addition reactions, oxidative carbonylations, and C-H activation processes. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis. For instance, its reactivity with various internal and terminal alkynes, accompanied by cleavage of the aldehyde C-H bond using a rhodium-based catalyst system, illustrates its potential in synthesizing 2-alkenoylphenols (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
Aplicaciones Científicas De Investigación
Preparation Methods : Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, a derivative of 2-chloro-6-methylbenzaldehyde, which is significant for large-scale production in organic synthesis (Daniewski et al., 2002).
Antibacterial Activity : Chohan et al. (2003) discussed the synthesis of Schiff bases from 2-acetamidobenzaldehyde and their complexation with zinc, leading to compounds with antibacterial properties. This implies the potential of related benzaldehydes in pharmaceutical applications (Chohan et al., 2003).
Acetalization Reaction Mechanisms : Yusuf and Nasution (2022) investigated the acetalization of 2-methylbenzaldehyde, closely related to 2-chloro-6-methylbenzaldehyde, providing insights into reaction mechanisms in organic chemistry (Yusuf & Nasution, 2022).
Chemical Synthesis and Catalysis : Moteki et al. (2016) described the production of methylbenzaldehydes, including 2-methylbenzaldehyde, from ethanol using hydroxyapatite catalysts. This study highlights the role of similar compounds in catalysis and chemical synthesis (Moteki et al., 2016).
Pheromone Synthesis : Noguchi et al. (1997) focused on synthesizing 2-hydroxy-6-methylbenzaldehyde, a component in astigmatid mites' pheromones, emphasizing its applications in chemical ecology (Noguchi et al., 1997).
Molecular Conformation Studies : Schaefer et al. (1980) studied the conformational preferences of 2-methylbenzaldehyde, providing valuable information for understanding molecular structures and interactions (Schaefer et al., 1980).
Environmental Transformations : Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, including derivatives like 3-chloro-4-hydroxybenzaldehyde. This research is relevant for environmental chemistry and bioremediation (Neilson et al., 1988).
Fluorescent pH Sensors : Saha et al. (2011) developed a fluorescent pH sensor using a compound structurally similar to 2-chloro-6-methylbenzaldehyde, highlighting its potential in analytical chemistry (Saha et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFXIJPJFSTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499407 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzaldehyde | |
CAS RN |
1194-64-5 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

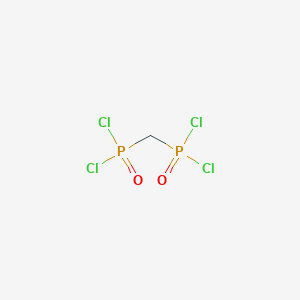
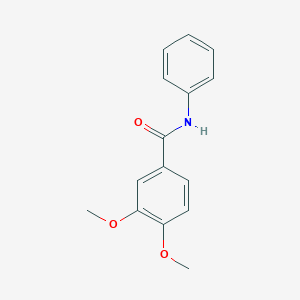
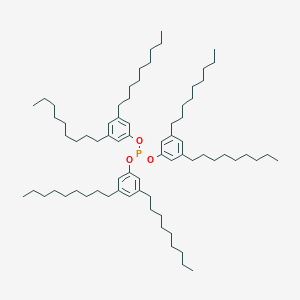
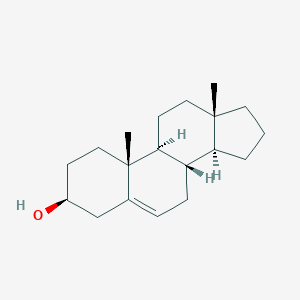

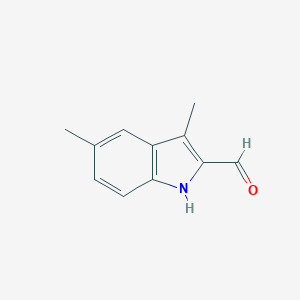

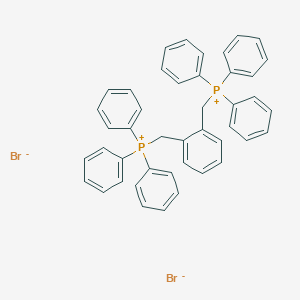



![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
